N-butyl-2,4-dinitroaniline
Description
Structure
3D Structure
Properties
CAS No. |
13059-86-4 |
|---|---|
Molecular Formula |
C10H13N3O4 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
N-butyl-2,4-dinitroaniline |
InChI |
InChI=1S/C10H13N3O4/c1-2-3-6-11-9-5-4-8(12(14)15)7-10(9)13(16)17/h4-5,7,11H,2-3,6H2,1H3 |
InChI Key |
XFLMVRNRVDULNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization of N Butyl 2,4 Dinitroaniline
Vibrational and Resonance Spectroscopic Analysis
Vibrational and resonance spectroscopy are cornerstone techniques for elucidating the structural details of organic molecules. Nuclear Magnetic Resonance (NMR) provides information about the electronic environment of atomic nuclei, while Fourier Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of N-butyl-2,4-dinitroaniline by mapping the chemical environments of the hydrogen (¹H) and carbon (¹³C) atoms.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons on the aromatic ring and the butyl side chain. The electron-withdrawing nature of the two nitro groups significantly deshields the aromatic protons, causing their signals to appear at a high chemical shift (downfield). The protons of the butyl group will appear further upfield, with their chemical shifts influenced by their distance from the nitrogen atom.
The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. Each carbon atom in a unique electronic environment gives a distinct signal. The aromatic carbons, particularly those bonded to the nitro groups and the amino group, are expected to show large chemical shifts due to strong deshielding effects. The four carbons of the butyl chain will exhibit signals in the aliphatic region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (position 3) | 8.5 - 9.0 | d | 1H |
| Aromatic H (position 5) | 8.0 - 8.4 | dd | 1H |
| Aromatic H (position 6) | 7.0 - 7.5 | d | 1H |
| N-H | 8.2 - 8.8 | t (broad) | 1H |
| N-CH₂ | 3.3 - 3.7 | q | 2H |
| CH₂ | 1.6 - 1.9 | sextet | 2H |
| CH₂ | 1.4 - 1.6 | sextet | 2H |
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-NH | 145 - 150 |
| Aromatic C-NO₂ (C2) | 135 - 140 |
| Aromatic C-NO₂ (C4) | 138 - 143 |
| Aromatic C-H (C3) | 128 - 133 |
| Aromatic C-H (C5) | 122 - 127 |
| Aromatic C-H (C6) | 112 - 117 |
| N-CH₂ | 43 - 48 |
| CH₂ | 29 - 34 |
| CH₂ | 19 - 24 |
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment
Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure.
The most prominent features are the strong absorption bands corresponding to the nitro (NO₂) groups. The asymmetric and symmetric stretching vibrations of the N-O bonds typically appear in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The presence of the N-H bond of the secondary amine is indicated by a stretching vibration in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl group appears just below 3000 cm⁻¹. Bending vibrations for these groups and stretching vibrations for the C-N and aromatic C=C bonds provide further structural confirmation in the fingerprint region (below 1500 cm⁻¹).
Table 3: Key FTIR Vibrational Mode Assignments for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |
| NO₂ Asymmetric Stretch | 1500 - 1570 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| NO₂ Symmetric Stretch | 1300 - 1370 | Strong |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.
For this compound, the symmetric stretching vibrations of the nitro groups are expected to be particularly strong and easily identifiable in the Raman spectrum. The aromatic ring vibrations (C=C stretching) also typically yield intense Raman bands. The C-H stretching modes of both the aromatic ring and the butyl chain will also be present. This technique provides a characteristic "fingerprint" of the molecule, which is valuable for identification and for studying subtle structural changes.
Table 4: Key Raman Shift Assignments for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic Ring Breathing | ~1600 | Strong |
| NO₂ Asymmetric Stretch | 1500 - 1570 | Medium |
| NO₂ Symmetric Stretch | 1300 - 1370 | Strong |
Mass Spectrometric Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound, assessing its purity, and deducing its structure through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Molecular Ion Detection
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of a volatile compound like this compound. A pure sample will ideally show a single peak in the gas chromatogram.
The mass spectrometer provides the mass spectrum of the compound as it elutes from the GC column. The spectrum for this compound would be expected to show a molecular ion (M⁺) peak corresponding to its molecular weight (approximately 239 g/mol ). The fragmentation pattern observed in the mass spectrum offers structural clues. Common fragmentation pathways for this molecule would likely include the loss of the butyl group (a loss of 57 mass units), cleavage of the alkyl chain, and the loss of one or both nitro groups (a loss of 46 mass units each).
High-Resolution Mass Spectrometry for Exact Mass Determination
While standard GC-MS provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with extremely high accuracy (typically to within a few parts per million). This precision allows for the determination of the exact elemental composition of the molecule.
For this compound, the molecular formula is C₁₀H₁₃N₃O₄. HRMS would be used to confirm its exact monoisotopic mass, which is calculated to be 239.0906 g/mol . spectrabase.com The experimental measurement of a mass that matches this theoretical value provides unambiguous confirmation of the compound's elemental formula, distinguishing it from any other isomers or compounds with the same nominal mass.
Electronic Absorption and Emission Spectroscopy
The electronic absorption and emission properties of this compound are critical for understanding its potential in optical applications. These properties are primarily dictated by the electronic transitions occurring within the molecule's chromophoric system, which consists of the dinitrophenyl group and the amine auxochrome.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis absorption spectrum of N-substituted dinitroaniline derivatives is characterized by distinct absorption bands in the ultraviolet and visible regions. These bands arise from the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals. For this compound, the key electronic transitions involve the π electrons of the aromatic ring and the non-bonding (n) electrons of the amino and nitro groups.
The primary transitions observed are:
π → π* Transitions: These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the benzene (B151609) ring, which is conjugated with the two nitro groups. libretexts.org These transitions typically result in strong absorption bands. youtube.com
n → π* Transitions: These transitions involve the promotion of a non-bonding electron, primarily from the lone pairs on the oxygen atoms of the nitro groups or the nitrogen atom of the amine group, to a π* antibonding orbital of the aromatic ring. youtube.com These transitions are generally of lower energy and intensity compared to π → π* transitions. youtube.com
In a molecule like this compound, the presence of the electron-donating amino group (-NH-butyl) and the strong electron-withdrawing nitro groups (-NO₂) leads to a significant intramolecular charge transfer (ICT) character. This ICT from the amino group to the dinitrophenyl ring system results in a low-energy absorption band that extends into the visible region, which is responsible for the compound's characteristic yellow color. nih.gov By analogy with the parent compound, 2,4-dinitroaniline (B165453), which exhibits a strong absorption band around 346 nm, a similar prominent band is expected for the N-butyl derivative. researchgate.net
| Transition Type | Involved Orbitals | Expected Spectral Region | Relative Intensity |
| π → π | π (aromatic ring) → π (aromatic ring, NO₂) | UV | High |
| n → π | n (NH, NO₂) → π (aromatic ring, NO₂) | UV-Visible | Low to Medium |
| Intramolecular CT | Donor (NH-butyl) → Acceptor (dinitrophenyl) | Visible | High |
Determination of Optical Band Gap Energy and Lower Cut-off Wavelength (by analogy)
The optical band gap energy (Eg) is a crucial parameter that defines the electronic conductivity and optical properties of a material. It represents the minimum energy required to excite an electron from the top of the valence band (Highest Occupied Molecular Orbital, HOMO) to the bottom of the conduction band (Lowest Unoccupied Molecular Orbital, LUMO). This value can be determined from the UV-Vis absorption spectrum using the Tauc plot method.
The relationship between the absorption coefficient (α), photon energy (hν), and the optical band gap is given by the Tauc equation: (αhν)n = A(hν - Eg) where A is a constant, and the exponent 'n' depends on the nature of the electronic transition (n=1/2 for direct transitions and n=2 for indirect transitions). By plotting (αhν)n against hν and extrapolating the linear portion of the curve to the energy axis, the value of Eg can be determined.
The lower cut-off wavelength (λcut-off) is the wavelength below which the material becomes opaque due to strong electronic absorption. It is directly related to the optical band gap by the equation: Eg = 1240 / λcut-off For N-butyl-4-nitroaniline, the cut-off wavelength is observed to be as low as 235 nm. researchgate.net
| Parameter | Method of Determination | Analogous Value (N-butyl-4-nitroaniline) |
| Optical Band Gap (Eg) | Tauc Plot Extrapolation | ~4.83 eV |
| Lower Cut-off Wavelength | From Absorption Edge | ~235 nm |
Single-Crystal X-ray Diffraction and Structural Dynamics
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. This analysis provides fundamental information about the molecular structure, conformation, and the various interactions that govern the crystal packing.
Determination of Crystal System, Space Group, and Unit Cell Parameters
While specific crystallographic data for this compound has not been reported, an analysis of structurally related compounds provides insight into its likely solid-state structure. For instance, the compound 2-bromo-4,6-dinitroaniline, which shares the dinitroaniline core, has been extensively studied. nih.gov
By analogy, this compound is expected to crystallize in a low-symmetry system, such as monoclinic or orthorhombic, which is common for such organic molecules. The space group would define the symmetry elements present within the crystal lattice. The unit cell parameters (a, b, c, α, β, γ) define the dimensions and angles of the repeating unit that builds the entire crystal.
The table below presents the crystallographic data for the analogous compound, 2-bromo-4,6-dinitroaniline, illustrating the type of parameters obtained from an SCXRD experiment. nih.gov
| Parameter | Data for 2-bromo-4,6-dinitroaniline nih.gov |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.6955 (2) |
| b (Å) | 7.7720 (2) |
| c (Å) | 16.0608 (4) |
| β (°) | 95.4182 (14) |
| Volume (ų) | 832.03 (4) |
| Z (molecules/cell) | 4 |
Analysis of Molecular Conformation and Packing Arrangements in the Solid State
The conformation of this compound refers to the spatial arrangement of its atoms, including the orientation of the butyl chain and the nitro groups relative to the aniline (B41778) ring. In similar structures, the aniline ring is typically planar. The nitro groups are often slightly twisted out of the plane of the benzene ring. For 2-bromo-4,6-dinitroaniline, the dihedral angles between the nitro groups and the aniline ring are minimal, at 2.04° and 1.18°. nih.gov A similar near-coplanarity is expected for this compound to maximize electronic conjugation. The flexible n-butyl group would likely adopt a staggered conformation to minimize steric hindrance.
The crystal packing describes how individual molecules are arranged in the crystal lattice. This arrangement is dictated by a balance of intermolecular forces, aiming to achieve the most thermodynamically stable structure. Molecules would pack in a way that maximizes favorable interactions, such as hydrogen bonding and van der Waals forces.
Intermolecular Interactions and Hydrogen Bonding Network Analysis
The stability of the crystal structure is governed by a network of intermolecular interactions. For this compound, the most significant interaction is expected to be hydrogen bonding. The amine group (-NH-) acts as a hydrogen bond donor, while the oxygen atoms of the nitro groups (-NO₂) act as strong hydrogen bond acceptors.
| Interaction Type | Donor | Acceptor | Role in Crystal Packing |
| Hydrogen Bond | N-H (amine) | O (nitro) | Primary interaction forming chains or sheets of molecules. nih.gov |
| Weak Hydrogen Bond | C-H (aromatic, butyl) | O (nitro) | Contributes to the stability of the 3D network. nih.gov |
| van der Waals Forces | All atoms | All atoms | Non-directional forces contributing to overall cohesion. |
Influence of Alkyl Chain Length on Crystal Lattice Symmetry and Noncentrosymmetry
The symmetry of the crystal lattice in N-alkyl-2,4-dinitroaniline derivatives is significantly influenced by the length of the N-alkyl chain. Research into a series of these compounds, specifically the propyl, butyl, and pentyl derivatives, has revealed a distinct relationship between the alkyl chain length and the resulting crystal symmetry, which in turn governs properties such as second-harmonic generation (SHG).
A study on the crystal structures of N-n-alkyl-2,4-dinitroanilines demonstrated that both short and long alkyl chains tend to result in centrosymmetric lattices. nih.gov In contrast, intermediate chain lengths, notably the butyl chain, can lead to the formation of noncentrosymmetric lattices. nih.gov This phenomenon is critical, as noncentrosymmetry is a prerequisite for a material to exhibit SHG activity.
Detailed crystallographic analysis of the propyl, butyl, and pentyl derivatives of 2,4-dinitroaniline highlights this trend. The propyl and pentyl derivatives were found to crystallize in centrosymmetric space groups. nih.gov Conversely, the butyl derivative, this compound, crystallizes in a noncentrosymmetric space group. nih.gov This distinction in crystal symmetry makes the butyl derivative SHG active, while the propyl and pentyl analogues are not. nih.gov
The underlying reason for this variation in crystal packing is attributed to a delicate balance of intermolecular forces. Packing energy calculations, which consider both dipole-dipole and dispersion energies, have been employed to understand these structural differences. nih.gov In the cases of the centrosymmetric propyl and pentyl derivatives, the crystal packing is dominated by either dipole-dipole or dispersion energies, respectively. nih.gov However, in the noncentrosymmetric this compound, there is an intermediate balance between these two energy components, which favors a noncentrosymmetric arrangement. nih.gov It is noteworthy that no intermolecular hydrogen bonds are observed in the crystal structures of these compounds. nih.gov
The following table summarizes the crystallographic data for the N-propyl, N-butyl, and N-pentyl derivatives of 2,4-dinitroaniline, illustrating the impact of the alkyl chain length on the crystal system and space group.
| Compound | Crystal System | Space Group | Centrosymmetric/Noncentrosymmetric |
|---|---|---|---|
| N-propyl-2,4-dinitroaniline | Monoclinic | P2₁/c | Centrosymmetric |
| This compound | Orthorhombic | P2₁2₁2₁ | Noncentrosymmetric |
| N-pentyl-2,4-dinitroaniline | Monoclinic | P2₁/c | Centrosymmetric |
This targeted variation of the alkyl chain length serves as a crucial crystal engineering design element for tuning the crystal symmetry of molecular materials, thereby controlling their second-order nonlinear optical properties.
Reaction Kinetics and Mechanistic Investigations of N Butyl 2,4 Dinitroaniline
Detailed Kinetic Studies of Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for N-butyl-2,4-dinitroaniline. The kinetics of these reactions are intricately dependent on the nature of the nucleophile, the base, and the reaction environment.
The rate of nucleophilic substitution on dinitroaniline derivatives is highly sensitive to the concentration and nature of the nucleophile and any base present in the system. While specific kinetic studies detailing the rate law for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from closely related systems, such as N-n-butyl-2,6-dinitroaniline.
In the reaction of N-n-butyl-2,6-dinitroaniline with sodium hydroxide (B78521) in a 10% 1,4-dioxane-water mixture at 25°C, two competing reactions occur: a substitution reaction to form 2,6-dinitrophenol (B26339) and an intramolecular cyclization to yield 7-nitro-2-n-propyl-1H-benzimidazole 3-oxide. The kinetic analysis of this system revealed that the formation of the substitution product, 2,6-dinitrophenol, follows a rate law that is second order with respect to the hydroxide ion concentration. In contrast, the formation of the cyclized product is first order in hydroxide concentration. This difference in reaction order implies that at higher concentrations of hydroxide, the substitution reaction becomes increasingly dominant over the cyclization.
For the reaction of N-(2,4-dinitrophenyl)piperidine and N-(2,4-dinitrophenyl)morpholine with hydroxide, which also yield 2,4-dinitrophenol (B41442), the reactions are similarly second order with respect to the hydroxide concentration. researchgate.net Furthermore, these reactions are strongly catalyzed by the amine leaving group. researchgate.net This catalytic effect is a common feature in SNAr reactions where the amine can act as a base to facilitate the decomposition of the intermediate complex.
The reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with various butylamines (n-butyl-, s-butyl-, and t-butylamine) in benzene (B151609) shows that the second-order rate coefficients increase with rising amine concentration, indicating amine catalysis. rsc.org This suggests that the decomposition of the intermediate is the rate-limiting step and is facilitated by the amine. Conversely, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with the same amines is first order with respect to the amine, implying a different kinetic behavior likely due to the nature of the leaving group. rsc.org
The generally accepted mechanism for nucleophilic aromatic substitution on electron-deficient aromatic rings, such as dinitroanilines, proceeds through the formation of a thermodynamically stable intermediate known as a Meisenheimer or σ-complex. researchgate.net This intermediate is formed by the addition of the nucleophile to an electron-deficient carbon atom of the aromatic ring, resulting in a resonance-stabilized cyclohexadienyl anion.
In the case of this compound, a nucleophile (Nu-) would attack one of the unsubstituted ring carbons, leading to the formation of a σ-complex. The negative charge of this complex is delocalized over the aromatic ring and is particularly stabilized by the two nitro groups.
While specific NMR spectroscopic data for the Meisenheimer complex of this compound was not found in the searched literature, studies on analogous compounds provide strong evidence for their existence and characterization. For instance, in the reaction of N-butyl-2,4,6-trinitroaniline with NaOH, the presence of σ-complexes formed by the addition of one or two hydroxide anions to unsubstituted ring positions was confirmed by NMR studies in a 60% [D8]1,4-dioxane/D₂O solvent system. researchgate.net These studies are crucial in directly observing and characterizing the structure of these key intermediates.
The solvent plays a critical role in the kinetics and mechanism of nucleophilic aromatic substitution reactions. The polarity, proticity, and hydrogen-bonding capabilities of the solvent can significantly influence the rates of reaction by stabilizing or destabilizing the reactants, transition states, and intermediates. nih.govlibretexts.org
For SNAr reactions, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are generally preferred as they are effective at solvating the cation of the nucleophile salt, leaving a relatively "bare" and highly reactive anion. libretexts.org Protic solvents, such as alcohols, can form hydrogen bonds with anionic nucleophiles, thereby stabilizing them and reducing their nucleophilicity, which often leads to slower reaction rates. nih.gov
The choice of solvent can also dictate the reaction pathway. In the reaction of N-butyl-2,4,6-trinitroaniline with NaOH, a change in the solvent composition from 10% to 60% 1,4-dioxane/H₂O dramatically alters the product distribution. researchgate.net In the more aqueous environment (10% dioxane), only the substitution product (2,4,6-trinitrophenol) is formed. However, in the less polar medium (60% dioxane), a mixture of the substitution product and the intramolecular cyclization product (5,7-dinitro-2-propyl-1H-benzimidazole 3-oxide) is observed. researchgate.net This demonstrates that decreasing the solvent polarity can make the cyclization pathway competitive with the substitution reaction. The decrease in solvent polarity leads to a reduction in the observed rate constant for the formation of the substitution product by about an order of magnitude. researchgate.net
Studies on the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine (B6355638) across a range of aprotic solvents have shown that hydrogen-bond donor (HBD) solvents can assist in the departure of the leaving group. rsc.org In most aprotic solvents, the decomposition of the intermediate is base-catalyzed and rate-limiting. However, in HBD solvents, the formation of the intermediate becomes the rate-determining step. rsc.org These findings highlight the nuanced effects of solvent-reactant interactions on the reaction mechanism.
Micellar environments can significantly alter the rates of chemical reactions, a phenomenon known as micellar catalysis. Surfactant molecules aggregate in solution to form micelles, which possess a nonpolar core and a polar surface. This microenvironment can concentrate reactants, leading to an increase in the effective concentration and thus accelerating the reaction rate.
The nucleophilic aromatic substitution reaction to form this compound has been studied in a micellar medium. Specifically, the reaction of 1-chloro-2,4-dinitrobenzene with n-butylamine in a reverse micellar system of AOT (sodium bis(2-ethylhexyl) sulfosuccinate) in n-hexane was found to be faster than in the pure solvent. The reaction is believed to occur at the interface of the reverse micelle aggregates.
The pseudo-first-order rate constants for this reaction exhibit a maximum as the concentration of the surfactant (AOT) is increased. Initially, the rate increases as more reactant molecules are incorporated into the micelles. However, at higher surfactant concentrations, the reactants become diluted among a larger number of micelles, leading to a decrease in the reaction rate. This behavior is characteristic of many micellar-catalyzed reactions.
Cationic micelles, such as those formed by cetyltrimethylammonium bromide (CTABr), have been shown to catalyze the hydrolysis of related dinitrophenyl compounds, like bis-2,4-dinitrophenyl phosphate. uchile.cl The positively charged micellar surface attracts the anionic nucleophile (hydroxide ion) and the substrate, facilitating their reaction. Conversely, anionic micelles show no catalytic effect, and non-ionic micelles can inhibit the reaction. uchile.cl
The data in the table below illustrates the effect of AOT concentration on the pseudo-first-order rate constant (kobs) for the reaction of 1-chloro-2,4-dinitrobenzene with n-butylamine.
| [AOT] (M) | kobs x 104 (s-1) |
|---|---|
| 0.00 | ~0.1 |
| 0.05 | 1.5 |
| 0.10 | 2.5 |
| 0.20 | 2.0 |
| 0.30 | 1.6 |
Note: The data presented is illustrative of the trend observed in the reaction of 1-chloro-2,4-dinitrobenzene with n-butylamine in AOT/n-hexane reverse micelles and is based on qualitative descriptions from the source material.
Intramolecular Cyclization and Rearrangement Mechanisms
Under basic conditions, N-alkyl-o-nitroanilines can undergo intramolecular cyclization, a significant alternative reaction pathway to substitution.
A key degradation and transformation pathway for N-substituted o-nitroanilines in the presence of a base is the intramolecular cyclization to form benzimidazole (B57391) N-oxides. researchgate.net This reaction is particularly relevant for compounds like this compound.
The synthesis of benzimidazole N-oxides is often achieved through the base-mediated cyclization of appropriately functionalized o-nitroanilines. researchgate.net For instance, the reaction of N-n-butyl-2,6-dinitroaniline with NaOH in 60% dioxane-water at reflux quantitatively yields 7-nitro-2-n-propylbenzimidazole-3-oxide. researchgate.net Similarly, N-(2,4-dinitrophenyl) amino acid derivatives undergo cyclization under basic conditions to form 5-nitro-1H-benzimidazole-3-oxides. conicet.gov.ar
The proposed mechanism for this cyclization involves several steps. First, the nitrogen atom of the amino group is deprotonated by a hydroxide anion. This is followed by an intramolecular nucleophilic attack of the resulting anion on the carbon atom of the alkyl group adjacent to the nitrogen. A subsequent rearrangement and elimination of a water molecule lead to the formation of an N-alkylidene-2-nitrosoaniline-type intermediate. The cyclization of this intermediate is considered the rate-determining step, which then leads to the final benzimidazole N-oxide product. conicet.gov.ar
For the reaction of N-(2,4-dinitrophenyl)glycine to give 5-nitro-1H-benzimidazole-3-oxide, the observed rate constant is first order with respect to the NaOH concentration, with a second-order rate constant (kN) of 1.7 x 10-3 M-1s-1 in 10% 1,4-dioxane-H₂O. conicet.gov.ar This kinetic data supports a mechanism where the formation of the N-alkylidene 2-nitrosoaniline-type intermediate is the rate-determining step. conicet.gov.ar
The table below summarizes the reaction outcomes for related N-substituted dinitroanilines under basic conditions.
| Starting Material | Conditions | Major Product |
|---|---|---|
| N-n-butyl-2,6-dinitroaniline | NaOH, 60% dioxane-water, reflux | 7-nitro-2-n-propylbenzimidazole-3-oxide |
| N-(2,4-dinitrophenyl)glycine | NaOH, 10% dioxane-water | 5-nitro-1H-benzimidazole-3-oxide |
| N-butyl-2,4,6-trinitroaniline | NaOH, 60% dioxane-water | 5,7-dinitro-2-propyl-1H-benzimidazole 3-oxide |
Competition Between Substitution and Cyclization Pathways
The reaction of N-substituted dinitroanilines with nucleophiles can proceed through multiple competing pathways, primarily nucleophilic aromatic substitution and intramolecular cyclization. The specific pathway that predominates is highly dependent on the reaction conditions, particularly the concentration of the nucleophile.
A kinetic study on N-n-butyl-2,6-dinitroaniline, a close structural isomer of this compound, reacting with sodium hydroxide (NaOH) in an aqueous dioxane solution, illustrates this competition. The reaction yields two main products: 2,6-dinitrophenol via a substitution pathway and 7-nitro-2-n-propyl-1H-benzimidazole 3-oxide through a cyclization pathway. rsc.org
The ratio of these products is directly influenced by the concentration of the hydroxide ion (HO⁻). rsc.org The rate of formation for the substitution product, 2,6-dinitrophenol, was found to be second-order with respect to the hydroxide concentration. In contrast, the formation of the cyclized N-oxide product is first-order. rsc.org Consequently, as the concentration of hydroxide ions increases, the substitution reaction is favored, leading to a higher yield of the phenolic product relative to the benzimidazole N-oxide. rsc.org The proposed mechanism for the substitution reaction involves the formation of a σ-complex (Meisenheimer complex) through the addition of a hydroxide ion to an unsubstituted carbon position on the aromatic ring. rsc.org
Role of Deprotonation in N-oxide Formation
The formation of benzimidazole N-oxides from N-substituted dinitroaniline precursors is a base-mediated intramolecular cyclization reaction where deprotonation plays an essential role. rsc.orgresearchgate.net The mechanism proposed for the formation of the N-oxide from N-n-butyl-2,6-dinitroaniline explicitly requires the deprotonation of the substrate as a key step. rsc.org
This principle is further supported by studies on analogous compounds, such as N-(2,4-dinitrophenyl)amino acids. For these molecules to cyclize in a solution, a base-catalyzed reaction is necessary. nih.govnih.gov Kinetic and NMR studies suggest that the reaction proceeds through an intermediate dianion of the dinitrophenylalanine. nih.gov This indicates that deprotonation at both the carboxylic acid and the amino groups is required for the cyclization to occur at a reasonable rate in solution. nih.gov The presence of the second nitro group at the 4-position facilitates this reaction; N-(2-nitrophenyl)phenylalanine, which lacks this second group, requires a stronger base to achieve cyclization. nih.govnih.gov The deprotonation increases the nucleophilicity of the reacting group, enabling the intramolecular attack required to form the heterocyclic ring of the benzimidazole N-oxide.
Reduction Mechanisms of Aromatic Nitro Groups
The reduction of aromatic nitro groups is a fundamental transformation in organic chemistry, and various mechanisms have been proposed. The classical Haber-Lukashevich mechanism describes the hydrogenation of nitrobenzene (B124822) to aniline (B41778) as proceeding through a series of intermediates, including nitrosobenzene (B162901) and phenylhydroxylamine. orientjchem.org This "hydrogenation" pathway involves the successive addition of hydrogen molecules to the nitro group. orientjchem.org A variety of reagents can effect this transformation, including catalytic hydrogenation (e.g., with palladium-on-carbon), or the use of metals in acidic media, such as iron in hydrochloric acid. wikipedia.orgyoutube.com
In polynitro compounds like this compound, the selective reduction of one nitro group over the other is a key consideration. The outcome is often determined by a combination of steric and electronic factors.
Steric Hindrance: One general principle is that the least sterically hindered nitro group is preferentially reduced. stackexchange.comechemi.com In the case of this compound, the nitro group at the C-2 position is ortho to the bulky N-butylamino group, while the C-4 nitro group is less hindered. Based on this factor, the 4-nitro group would be expected to be reduced preferentially.
Electronic Effects: Conversely, in the reduction of substituted dinitroanilines, preference is often given to the nitro group that is ortho to the amino group. echemi.com This has been observed for compounds like N-ethyl-2,4-dinitroaniline and N-methyl-2,4-dinitroaniline, where the ortho nitro group is reduced. echemi.com This suggests that the amino group may direct the reducing agent to the proximate nitro group.
Therefore, the selective reduction of this compound can be complex, with the final product depending on the specific reagents and reaction conditions employed, which influence whether steric or electronic effects dominate.
Photochemical Reactivity and Degradation Pathways (by analogy)
Dinitroaniline compounds, many of which are used as herbicides, are known to be susceptible to photodegradation when exposed to sunlight. frontiersin.orgnih.govnih.gov This photochemical decomposition is a significant pathway for their dissipation in the environment. nih.gov The effectiveness of these compounds can be reduced by this light-induced breakdown, which is why they are often incorporated into the soil to minimize exposure. frontiersin.orgnih.gov
Studies on a range of dinitroaniline herbicides demonstrate varying degrees of photodecomposition. When applied to dry soil and exposed to solar radiation for seven days, the extent of degradation can be significant. cambridge.org The data below illustrates the percentage of photodecomposition for several dinitroaniline compounds, showing that the specific molecular structure influences the compound's stability to light. cambridge.org
The degradation pathways can involve various chemical transformations. For instance, analysis of the degradation products of pendimethalin, a dinitroaniline herbicide, showed the disappearance of the nitrate (B79036) group, indicating that cleavage or transformation of the nitro functional group is a key step in its breakdown pathway. researchgate.net
Based on the conducted research, a comprehensive computational and theoretical analysis for the specific chemical compound “this compound” that covers all the requested sections and subsections of the outline is not available in the publicly accessible literature.
Detailed computational studies, including Density Functional Theory (DFT) for geometry optimization, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, hyperpolarizability calculations, and molecular dynamics simulations have been performed on related dinitroaniline derivatives. For instance, studies are available for more complex structures like N-[3-(naphthalene-1-yloxy)butyl]-2,4-dinitroaniline and for the parent compound, 2,4-dinitroaniline (B165453).
However, specific, published data and detailed research findings pertaining solely to this compound for each of the outlined computational chemistry topics could not be located. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound.
Computational Chemistry and Theoretical Modeling of N Butyl 2,4 Dinitroaniline
Molecular Dynamics Simulations
Conformational Analysis and Dynamic Behavior in Solution or Solid State
The conformational landscape of N-butyl-2,4-dinitroaniline is dictated by the rotational freedom around the C-N bonds of the amine group and the butyl chain. Computational methods, particularly Density Functional Theory (DFT), are employed to investigate the molecule's preferred three-dimensional structures. Studies on analogous dinitroaniline derivatives have utilized DFT calculations with the B3LYP functional and a 6-31G(d,p) basis set to optimize ground state geometries. catholicatecollege.com Such analyses reveal that these molecules often adopt a "cisoid" conformation, which describes the spatial arrangement of the substituents. catholicatecollege.com
The dynamic behavior of the molecule, whether in solution or the solid state, involves transitions between different conformational minima on the potential energy surface. Theoretical calculations can model these dynamics by identifying transition states and energy barriers between conformers. For related compounds like N-(2,4-dinitrophenyl)amino acids, computational studies have been used to survey the potential energy surface for minima and transition states involved in chemical transformations such as cyclization. nih.gov This approach allows for an understanding of the molecule's flexibility and the pathways for conformational change, which are crucial for its interactions and properties.
The table below summarizes typical parameters used in the computational analysis of dinitroaniline derivatives.
| Parameter | Description | Example Value/Method |
| Computational Method | The theoretical approach used to approximate the electronic structure of the molecule. | DFT |
| Functional | A component of DFT that approximates the exchange-correlation energy. | B3LYP |
| Basis Set | A set of mathematical functions used to build the molecular orbitals. | 6-31G(d,p) |
| Software | The program package used to perform the calculations. | Gaussian 09 |
| Analysis Type | The specific computational task performed. | Geometry Optimization |
| Result Visualization | Software used to view the calculated molecular structures and orbitals. | GaussView 5 |
Data derived from methodologies applied to analogous compounds. catholicatecollege.com
Ligand-Protein Interaction Modeling (by analogy with dinitroaniline derivatives)researchgate.net
While specific ligand-protein interaction models for this compound are not extensively documented, significant research exists for structurally similar dinitroaniline herbicides, such as oryzalin (B97938) and trifluralin (B1683247). researchgate.net These compounds are known to exert their biological effects by inhibiting microtubule polymerization through binding to tubulin proteins. nih.govfrontiersin.org Molecular docking simulations serve as a powerful tool to predict and analyze the binding of these ligands to their protein targets. researchgate.net
Computational studies have proposed several potential binding sites for dinitroanilines on α-tubulin. One suggested site is located beneath the α-tubulin N-loop, while another is at the interface between α- and β-tubulin dimers. mdpi.com Flexible docking simulations have shown that the aliphatic chains of dinitroaniline derivatives, analogous to the N-butyl group, interact with a hydrophobic pocket within the binding site. nih.gov The nitro groups are crucial for forming hydrogen bonds with amino acid residues, anchoring the ligand in place. nih.gov Key residues identified in the binding of dinitroanilines to tubulin include those that, when mutated, confer resistance to these compounds, such as Val-202 and Arg-243. mdpi.com
The following table details amino acid residues identified through molecular docking as key interaction points for dinitroaniline derivatives with tubulin.
| Interaction Type | Interacting Residue(s) | Role in Binding |
| Hydrogen Bonding | L242, Q256 | The nitro groups of the ligand form hydrogen bonds with the main or side chains of these residues, stabilizing the complex. nih.gov |
| Hydrophobic Contact | V4, V200, L238, S241, F255, C316 | The dipropylamine (B117675) group (analogous to the N-butyl group) orients into a hydrophobic pocket formed by these residues. nih.gov |
Interactions are based on modeling studies of the dinitroaniline derivative Oryzalin with a TgAT model. nih.gov
Prediction of Spectroscopic Parameters from First Principlesderpharmachemica.comnist.gov
First-principles calculations, also known as ab initio methods, allow for the theoretical prediction of spectroscopic parameters without reliance on empirical data. These computational techniques are valuable for interpreting experimental spectra and confirming molecular structures. For dinitroaniline derivatives, methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are used to calculate vibrational frequencies corresponding to FT-IR and FT-Raman spectra. derpharmachemica.com
In a typical study on a related compound, 2-bromo-4,6-dinitroaniline, ground state geometry was optimized and vibrational frequencies were calculated using the HF method with a 6-31+G(d,p) basis set. derpharmachemica.com It is a known characteristic of such calculations that the predicted harmonic frequencies are often overestimated compared to experimental values. derpharmachemica.com Consequently, a uniform scaling factor (e.g., 0.8923 for HF/6-31+G(d,p)) is commonly applied to the calculated frequencies to achieve better agreement with experimental data. derpharmachemica.com Similarly, NMR chemical shifts can be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. scispace.comacs.org These predictions are instrumental in structural elucidation. conicet.gov.arconicet.gov.ar
The table below illustrates a representative comparison between theoretical and experimental vibrational frequencies for a dinitroaniline analog, demonstrating the application of a scaling factor.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch | ~3500 | ~3123 | ~3100-3150 |
| C-H Aromatic Stretch | ~3200 | ~2855 | ~2850-2900 |
| NO₂ Asymmetric Stretch | ~1600 | ~1428 | ~1420-1440 |
| NO₂ Symmetric Stretch | ~1350 | ~1205 | ~1200-1210 |
| C-N Stretch | ~1280 | ~1142 | ~1130-1150 |
Values are hypothetical and based on the methodology and level of agreement described for 2-bromo-4,6-dinitroaniline. derpharmachemica.com
Packing Energy Calculations for Crystalline Structuresuni.lu
Packing energy calculations are a computational tool used to understand the stability of a crystalline solid. This energy, also referred to as lattice energy, represents the sum of all intermolecular interactions within the crystal lattice. A favorable packing energy is essential for the formation of a stable crystal structure. While specific packing energy calculations for this compound are not prominent in the literature, the methodology relies on detailed knowledge of the crystal structure, which is determined experimentally via X-ray crystallography.
The foundational data for such a calculation includes the unit cell parameters (dimensions a, b, and c; angles α, β, and γ), the space group, and the coordinates of each atom within the asymmetric unit. This information defines the precise arrangement of molecules in the crystal. Computational algorithms then calculate the interaction energies (van der Waals, electrostatic, etc.) between a central molecule and all its neighbors, summing these interactions to determine the total packing energy.
The table below provides crystallographic data for a related dinitroaniline derivative, 2-[1-(2,4-dinitrophenyl)ethyl]-1,10-phenanthroline, which would serve as the input for a packing energy calculation.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 15.477(2) |
| b (Å) | 5.1818(6) |
| c (Å) | 21.754(2) |
| β (°) | 96.295(3) |
| Volume (ų) | 1734.12 |
| Z | 4 |
Data from the crystal structure of 2-[1-(2,4-dinitrophenyl)ethyl]-1,10-phenanthroline. researchgate.net
Advanced Research Applications in Catalysis and Materials Science
Catalytic Roles in Organic Transformations
The protonated form of N-butyl-2,4-dinitroaniline, specifically its p-toluenesulfonate salt, has emerged as a potent organocatalyst. Its efficacy is particularly noted in the synthesis of esters from carboxylic acids and alcohols.
N-butyl-2,4-dinitro-anilinium p-Toluenesulfonate as an Esterification Catalyst
N-butyl-2,4-dinitro-anilinium p-toluenesulfonate has been identified as a highly active and selective catalyst for esterification. nih.govnih.gov It effectively promotes the condensation reaction between equimolar amounts of carboxylic acids and alcohols under mild conditions. nih.govnih.gov Research has shown that this catalyst can achieve high yields, with one study reporting a greater than 99% yield in the condensation of 1-octanol and 4-phenylbutyric acid. nih.gov The catalyst's performance was found to be superior to other tested analogues, establishing its role as a lead catalyst for further investigation. nih.gov
The catalyst is effective for a range of substrates. In typical experiments, a 1 mol% concentration of the catalyst is mixed with equal molar amounts of a carboxylic acid and an alcohol in a solvent like isooctane and refluxed. nih.gov The reactions are monitored to completion, and the ester products are then isolated. The versatility of this catalyst is demonstrated by its successful application in synthesizing a variety of esters from different acid and alcohol precursors. nih.gov
Below is a table summarizing the results of esterification reactions facilitated by N-butyl-2,4-dinitro-anilinium p-toluenesulfonate.
| Carboxylic Acid | Alcohol | Yield (%) |
| 4-Phenylbutyric acid | 1-Octanol | >99 |
| 4-Phenylbutyric acid | Benzyl alcohol | >99 |
| 4-Phenylbutyric acid | 2-Octanol | 91 |
| 4-Phenylbutyric acid | Cyclohexanol | 87 |
| 10-Undecenoic acid | 1-Octanol | >99 |
| 10-Undecenoic acid | Benzyl alcohol | >99 |
| 10-Undecenoic acid | 2-Octanol | 90 |
| 10-Undecenoic acid | Cyclohexanol | 86 |
| 4-Nitrobenzoic acid | 1-Octanol | >99 |
| 4-Nitrobenzoic acid | Benzyl alcohol | >99 |
| 4-Nitrobenzoic acid | 2-Octanol | 85 |
| 4-Nitrobenzoic acid | Cyclohexanol | 82 |
This table is based on data from catalyst-promoted condensation reactions. nih.gov
Mechanistic Investigations of Catalytic Activity and Selectivity
While the precise mechanism of catalysis is not yet fully elucidated, a working hypothesis has been proposed. nih.gov It is theorized that the catalyst, alcohol, and carboxylic acid form a stable complex at ambient temperatures. nih.gov The selectivity of the catalyst is believed to stem from steric hindrance introduced by its structural components. nih.gov
The key mechanistic features are hypothesized as follows:
Hydrophobic Catalytic Center : The catalyst possesses a hydrophobic core that promotes the esterification reaction, likely by driving out the water byproduct and shifting the reaction equilibrium toward the product side. nih.gov
Steric Selectivity : The bulky aromatic rings and the n-butyl chain of the catalyst create a sterically demanding environment around the catalytic center. This physical obstruction is thought to favor the approach of sterically less demanding substrates, leading to the observed selectivity. nih.gov This "size preference" is a key factor in the catalyst's ability to discriminate between different alcohol and carboxylic acid substrates. nih.gov
Further experimental work is required to validate this mechanistic hypothesis fully. nih.gov However, the current model underscores the potential of rational design in developing new, highly selective organocatalysts for esterification. nih.gov
Development of Nonlinear Optical (NLO) Materials
Organic molecules featuring electron-donating and electron-accepting groups connected by a π-conjugated system are of significant interest for applications in nonlinear optics. This compound, with its n-butylamino donor group and dinitrophenyl acceptor system, fits this molecular architecture.
Exploiting Noncentrosymmetric Crystal Structures for Second Harmonic Generation (SHG)
A fundamental requirement for a material to exhibit second-order NLO effects, such as Second Harmonic Generation (SHG), is a noncentrosymmetric crystal structure. In such a structure, the molecules are arranged in a way that does not possess a center of inversion. This acentric arrangement at the macroscopic level is essential for producing a net second-order response when the material interacts with an intense light source, like a laser. While the molecular structure of this compound is inherently asymmetric, its potential for SHG activity is critically dependent on its ability to crystallize in a noncentrosymmetric space group. Specific experimental studies confirming the crystal structure and measuring the SHG efficiency of this compound are not detailed in the available research.
Design Principles for Optoelectronic Devices
The design of organic molecules for optoelectronic devices based on NLO properties hinges on optimizing their molecular hyperpolarizability. The core design principle involves creating a strong intramolecular charge transfer (ICT) system. This is achieved by connecting a potent electron donor group to a potent electron acceptor group via a π-conjugated bridge. In the case of this compound, the secondary amine (N-butylamino) acts as the electron donor, while the two nitro groups (NO2) serve as strong electron acceptors. The benzene (B151609) ring functions as the π-conjugated bridge that facilitates the charge transfer from the donor to the acceptors upon excitation. Enhancing this ICT character, for instance by increasing the strength of the donor/acceptor groups or extending the conjugation length, is a key strategy for designing novel NLO materials with superior performance for use in technologies like optical switching and data storage.
Structure-Property Relationships Governing SHG Activity
The relationship between the molecular structure of an organic compound and its SHG activity is governed by its first molecular hyperpolarizability (β). The magnitude of β is directly influenced by several structural factors:
Donor and Acceptor Strength : The greater the electron-donating ability of the donor group and the electron-withdrawing ability of the acceptor group, the larger the change in dipole moment between the ground and excited states, which generally leads to a higher β value. The N-butylamino group is a moderate donor, while the two nitro groups are strong acceptors, providing a significant driving force for ICT.
π-Conjugated System : The nature and length of the conjugated bridge are crucial. The phenyl ring in this compound allows for efficient electronic communication between the donor and acceptors.
Molecular Geometry : The relative orientation of the donor and acceptor groups influences the efficiency of charge transfer and, consequently, the NLO response.
Therefore, the potential SHG activity of this compound is intrinsically linked to these molecular features. The presence of two powerful nitro acceptor groups ortho and para to the amine donor creates a strong, asymmetric electronic push-pull system, which is a favorable structural motif for achieving a high molecular hyperpolarizability.
Intermediates in the Synthesis of Complex Molecules and Fine Chemicals
Dinitroanilines, as a class of compounds, are recognized as important intermediates in the synthesis of a variety of industrially significant chemicals, including pesticides and dyes. The chemical structure of this compound, featuring a reactive amine group and nitro groups that can be chemically modified, makes it a plausible building block for more complex molecules.
The general synthetic route for azo dyes, which are a large and commercially important class of colorants, involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich species. nairaproject.com While specific research detailing the use of this compound in this process is not widely published, its structural analog, 2,4-dinitroaniline (B165453), is a well-known precursor for azo dyes. nairaproject.comgoogle.com The synthesis process typically involves converting the primary aromatic amine into a diazonium salt, which then acts as an electrophile in a subsequent coupling reaction. nih.gov Given its primary amine functionality, this compound could theoretically be utilized in a similar fashion to produce a range of N-butyl-substituted azo dyes, which could have unique solubility and color properties.
Nitro compounds, in general, are considered versatile building blocks in organic synthesis, particularly for the preparation of pharmaceutically relevant molecules. frontiersin.org The nitro groups on the aromatic ring of this compound can be reduced to form diamino compounds, which can then serve as precursors for the synthesis of heterocyclic compounds or other complex structures. However, specific examples of this compound being used as an intermediate in the synthesis of fine chemicals or pharmaceuticals are not readily found in the surveyed literature.
Environmental Transformation and Chemical Fate Research
Abiotic Transformation Mechanisms
Abiotic processes, including reactions with light and water, are significant pathways for the transformation of dinitroaniline compounds in the environment.
The degradation of dinitroaromatic compounds in the environment is influenced by reactions with highly reactive species known as environmental radicals, particularly the hydroxyl radical (•OH). Computational studies on 2,4-dinitroanisole (B92663) (DNAN), a structural analogue, suggest that the reaction with hydroxyl radicals is a key degradation mechanism. researchgate.net The dominant pathway is proposed to be an addition-elimination reaction, where the hydroxyl radical attacks the aromatic ring. researchgate.netresearchgate.net This can lead to the formation of phenol (B47542) products, which can be further oxidized to benzoquinone radicals. researchgate.netresearchgate.net
Another competing mechanism is hydrogen abstraction, where a hydrogen atom is removed from the molecule, creating an intermediate that can also undergo further reactions. researchgate.netresearchgate.net The reaction of •OH with aromatic substrates can result in various hydroxylation products. mdpi.com These reactions indicate that N-butyl-2,4-dinitroaniline is likely susceptible to transformation in sunlit surface waters and in atmospheric conditions where hydroxyl radicals are prevalent.
Hydrolysis, the reaction with water, is a primary attenuation mechanism for related compounds like 2,4-dinitroanisole (DNAN) in aqueous environments, particularly under alkaline conditions. nih.gov The main hydrolysis pathway for DNAN is a nucleophilic aromatic substitution (SN2Ar), which can proceed via two primary routes: demethylation and denitration. nih.govacs.org
In homogeneous solutions, the preferred pathway is demethylation, where a hydroxide (B78521) ion (OH-) attacks the carbon atom attached to the methoxy (B1213986) group (-OCH3), leading to the formation of 2,4-dinitrophenol (B41442) (DNP) and a methoxide (B1231860) leaving group. nih.govacs.orgresearchgate.net However, in the presence of pyrogenic carbonaceous matter like graphite, the reaction can be accelerated, and the pathway can shift towards denitration. acs.orgresearchgate.net Denitration involves the attack of the hydroxide ion at the carbon atom attached to a nitro group, resulting in the formation of nitrite, which is considered less toxic than DNP. acs.orgresearchgate.net By analogy, the hydrolysis of this compound would likely involve the nucleophilic substitution of the n-butylamino group, potentially yielding 2,4-dinitrophenol.
Table 1: Hydrolysis Pathways of 2,4-Dinitroanisole (DNAN)
| Pathway | Description | Primary Product | Conditions Favoring Pathway |
|---|---|---|---|
| Demethylation | Nucleophilic attack at the C1 position, displacing the methoxy group. | 2,4-Dinitrophenol (DNP) | Homogeneous alkaline solution. nih.govacs.orgresearchgate.net |
| Denitration | Nucleophilic attack at the C2 or C4 position, displacing a nitro group. | Nitrite (NO₂⁻) | Catalyzed by pyrogenic carbonaceous matter. acs.orgresearchgate.net |
Biotransformation Processes
Microbial activity plays a crucial role in the transformation of dinitroaromatic compounds in soil and sediment.
Under anaerobic (oxygen-deficient) conditions, the primary biotransformation pathway for 2,4-dinitroanisole (DNAN) is the reduction of its nitro groups. researchgate.net Soil microorganisms and anaerobic microbial consortia can transform DNAN into a series of reduced metabolites. researchgate.net
The initial step typically involves the reduction of one of the two nitro groups to an amino group (-NH₂). The main intermediate formed is 2-methoxy-5-nitroaniline (B165355) (MENA), resulting from the reduction of the nitro group at the ortho position. researchgate.net A minor product, 4-methoxy-3-nitroaniline (B184566) (iMENA), can also be formed from the reduction of the para-position nitro group. researchgate.net Further reduction of the remaining nitro group on these intermediates leads to the formation of 2,4-diaminoanisole (B165692) (DAAN). researchgate.net These anaerobic reduction products, particularly the diamino- derivatives, have been noted to be unstable in water under aerobic conditions. researchgate.netunl.edu Given the structural similarities, this compound is expected to undergo a similar sequential reduction of its nitro groups under anaerobic conditions, leading to amino and diamino derivatives.
Table 2: Anaerobic Reduction Metabolites of 2,4-Dinitroanisole (DNAN)
| Metabolite | Abbreviation | Formation Pathway |
|---|---|---|
| 2-methoxy-5-nitroaniline | MENA | Reduction of the ortho-nitro group of DNAN. researchgate.net |
| 4-methoxy-3-nitroaniline | iMENA | Reduction of the para-nitro group of DNAN (minor product). researchgate.net |
Dinitroaniline compounds exhibit a strong tendency to adsorb to soil particles, particularly to natural organic matter (NOM) and humic substances. cambridge.orgnih.gov This sorption behavior reduces their mobility and bioavailability in the soil environment. cambridge.orgnih.gov
Beyond simple adsorption, the transformation products of dinitroaromatics can become irreversibly bound to soil organic matter through covalent bonding. nih.gov Studies on the aromatic amine daughter products of DNAN (MENA, iMENA, and DAAN) have shown that they can covalently bond with quinone moieties, which are important components of humus. nih.gov This occurs through nucleophilic addition reactions, where the amino groups of the metabolites attack the quinone rings, forming imines and Michael adducts. nih.gov These reactions can occur rapidly under anoxic conditions without the need for enzymatic catalysis and are a significant mechanism for the long-term sequestration of these toxic compounds in the soil, effectively removing them from the aqueous environment. nih.gov Therefore, the amino-derivatives formed from the biotransformation of this compound are likely to be strongly sequestered in soil and sediment through similar covalent bonding with natural organic matter.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4-dinitroaniline (B165453) |
| 2,4-dinitroanisole (DNAN) |
| 2,4-dinitrophenol (DNP) |
| 2-methoxy-5-nitroaniline (MENA) |
| 4-methoxy-3-nitroaniline (iMENA) |
| 2,4-diaminoanisole (DAAN) |
| Nitrite |
| Hydroxyl radical |
| 1-chloro-2,4-dinitrobenzene (B32670) |
Q & A
Q. What are the optimized synthetic routes for preparing N-butyl-2,4-dinitroaniline, and how do reaction conditions influence yield?
this compound can be synthesized via nucleophilic aromatic substitution (SNAr) using 1-chloro-2,4-dinitrobenzene (CDNB) and n-butylamine. demonstrates that reactions in AOT/n-hexane/water reverse micelles yield quantitative product formation under mild conditions (room temperature, 12–24 h). For brominated analogs (e.g., 6-bromo-2,4-dinitroaniline), bromination methods using HBr-H₂O₂ with phase-transfer catalysts (e.g., dodecyl sulfonic acid sodium salt) at 80–90°C for 3 h achieve yields >94% .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are critical for confirming purity and structure. UV-visible spectroscopy can monitor reaction progress by tracking the disappearance of CDNB (λmax ~260 nm) and product formation . Comparative analysis with reference standards (e.g., 6-bromo-2,4-dinitroaniline, CAS 1817-73-8) via melting point (MP: ~188°C) and solubility profiles (insoluble in cold water, slightly soluble in hot alcohol) provides additional validation .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic activity of this compound derivatives in esterification reactions?
N-Butyl-2,4-dinitroanilinium p-toluenesulfonate acts as a highly selective esterification catalyst due to its strong Brønsted acidity and steric tunability. Lowering reaction temperatures enhances selectivity by reducing side reactions (e.g., transesterification). Rational design of the nitro and alkyl substituents optimizes electron-withdrawing effects and spatial hindrance, which stabilize transition states during condensation of carboxylic acids and alcohols .
Q. How do substituents (e.g., bromo, chloro) on the dinitroaniline scaffold affect mechanical properties and crystallographic behavior?
Polymorphic forms of halogenated analogs (e.g., 6-chloro-2,4-dinitroaniline) exhibit distinct mechanical behaviors linked to crystal packing. Form I (shearing deformation) and Form III (brittle fracture) demonstrate how nitro group orientation and halogen interactions influence tabletability in pharmaceutical formulations. Powder compaction studies paired with X-ray diffraction reveal correlations between crystal structure (e.g., hydrogen-bonding networks) and mechanical performance .
Q. What methodologies resolve contradictions in kinetic data for SNAr reactions involving dinitroaniline derivatives?
Discrepancies in reaction rates may arise from solvent polarity, nucleophile strength, or steric effects. For example, reverse micellar systems (AOT/n-hexane/water) enhance reaction rates by localizing reactants at interfacial regions, whereas steric hindrance from bulky alkyl groups (e.g., diisopropyl) reduces resonance stabilization in N-alkyl-dinitroanilines. Kinetic studies using UV-vis spectroscopy and computational modeling (e.g., angular parameter analysis) clarify substituent impacts on reaction pathways .
Q. How can researchers leverage this compound in photocatalytic degradation studies of aromatic amines?
Heterostructured photocatalysts (e.g., g-C₃N₄/ZnS/CoFe₂O₄) degrade aromatic amines under UV-vis light via hydroxyl radical (•OH) generation. This compound’s nitro groups enhance electron-deficient character, making it susceptible to oxidative cleavage. Reaction parameters (e.g., pH, catalyst loading) are optimized using HPLC or LC-MS to track intermediate formation and mineralization efficiency .
Methodological Guidelines
- Synthesis Optimization : Prioritize bromination with HBr-H₂O₂ and PTCs for halogenated analogs ; use reverse micelles for SNAr reactions to improve yields .
- Characterization : Combine HPLC, GC-MS, and spectroscopic methods with crystallographic data (e.g., MP, solubility) .
- Catalytic Applications : Design catalysts with tunable steric/electronic profiles and validate selectivity under varying temperatures .
- Mechanical Analysis : Use powder compaction and X-ray diffraction to link crystal structure to tabletability in formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
